[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Overview
Description
[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, a methoxyanilino group, and an oxopropenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxyaniline with acetic anhydride to form an intermediate, which is then reacted with a suitable aldehyde or ketone to introduce the oxopropenyl group. The final step involves acetylation to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyanilino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products suggests that it may exhibit interesting biological activities, such as antimicrobial or anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Preliminary studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
[2-[(4-acetamidobenzoyl)amino]-3-hydrazinyl-3-oxoprop-1-enyl]-2-methoxyphenyl acetate: Similar in structure but with a hydrazinyl group instead of a methoxyanilino group.
N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide: Contains a pyridine ring and exhibits similar biological activities.
Uniqueness
The uniqueness of [4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-13(24)22-17(21(26)23-16-7-5-6-8-18(16)27-3)11-15-9-10-19(29-14(2)25)20(12-15)28-4/h5-12H,1-4H3,(H,22,24)(H,23,26)/b17-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUGPRTNVXKFD-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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